molecular formula C21H15NOS2 B10875719 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)ethanone

Cat. No.: B10875719
M. Wt: 361.5 g/mol
InChI Key: MEEGNRHCRQNQSZ-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE is a compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzothiazole ring, which is a sulfur-containing heterocycle, fused to a biphenyl structure. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring. This reaction typically requires acidic or basic conditions and can be facilitated by catalysts such as Lewis acids or bases .

Industrial Production Methods

In industrial settings, the production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives. These products can have diverse applications in different fields .

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The benzothiazole ring is known to interact with DNA and proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

What sets 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-BIPHENYL-4-YLETHANONE apart from similar compounds is its unique biphenyl structure, which enhances its chemical stability and biological activity. This structural feature allows for more diverse applications and makes it a valuable compound in various research fields .

Properties

Molecular Formula

C21H15NOS2

Molecular Weight

361.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C21H15NOS2/c23-19(14-24-21-22-18-8-4-5-9-20(18)25-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

MEEGNRHCRQNQSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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